Cas no 930599-57-8 (4-Iodo-2-methyl-1-(trifluoromethyl)benzene)

4-Iodo-2-methyl-1-(trifluoromethyl)benzene structure
930599-57-8 structure
Product Name:4-Iodo-2-methyl-1-(trifluoromethyl)benzene
N.o CAS:930599-57-8
MF:C8H6F3I
MW:286.032925128937
CID:4774213
PubChem ID:58016746
Update Time:2024-10-26

4-Iodo-2-methyl-1-(trifluoromethyl)benzene Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
    • Benzene, 4-iodo-2-methyl-1-(trifluoromethyl)-
    • 4-Iodo-2-methyl-1-(trifluoromethyl)benzene (ACI)
    • 3-Methyl-4-trifluoromethyl-1-iodobenzene
    • CS-0096130
    • SCHEMBL5309222
    • 930599-57-8
    • A1-10903
    • D75724
    • CS-16365
    • MFCD27933385
    • AKOS037651280
    • VVIDIHOUJXGOHT-UHFFFAOYSA-N
    • Inchi: 1S/C8H6F3I/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,1H3
    • Chave InChI: VVIDIHOUJXGOHT-UHFFFAOYSA-N
    • SMILES: IC1C=CC(C(F)(F)F)=C(C)C=1

Propriedades Computadas

  • Massa Exacta: 285.947
  • Massa monoisotópica: 285.947
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 155
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.8
  • Superfície polar topológica: 0

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4-Iodo-2-methyl-1-(trifluoromethyl)benzene Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  30 min
Referência
Aryl-substituted imidazo[1,2-a]pyridine derivatives as C3a receptor antagonists, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
Referência
Preparation of cyclopropyldihydroquinoxalinylpyrrolidinylmethanone derivatives and analogs for use as non-systemic TGR5 agonists
, World Intellectual Property Organization, , ,

4-Iodo-2-methyl-1-(trifluoromethyl)benzene Raw materials

4-Iodo-2-methyl-1-(trifluoromethyl)benzene Preparation Products

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